molecular formula C11H13ClN4 B14848518 5-Chloro-N-(4,5-dihydro-1H-imidazol-2-YL)isoindolin-2-amine

5-Chloro-N-(4,5-dihydro-1H-imidazol-2-YL)isoindolin-2-amine

Cat. No.: B14848518
M. Wt: 236.70 g/mol
InChI Key: LNYXTVUGSBRSIX-UHFFFAOYSA-N
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Description

5-Chloro-N-(4,5-dihydro-1H-imidazol-2-YL)isoindolin-2-amine is a chemical compound that features a chloro-substituted isoindoline core linked to an imidazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-N-(4,5-dihydro-1H-imidazol-2-YL)isoindolin-2-amine typically involves the formation of the imidazole ring followed by its attachment to the isoindoline core. One common method involves the reaction of 5-chloroisoindoline with 2-aminoimidazole under specific conditions to form the desired compound. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the imidazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-N-(4,5-dihydro-1H-imidazol-2-YL)isoindolin-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the imidazole ring or the chloro substituent.

    Substitution: The chloro group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups to the isoindoline core.

Scientific Research Applications

5-Chloro-N-(4,5-dihydro-1H-imidazol-2-YL)isoindolin-2-amine has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It may be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 5-Chloro-N-(4,5-dihydro-1H-imidazol-2-YL)isoindolin-2-amine involves its interaction with specific molecular targets. The imidazole ring can bind to enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    Tizanidine hydrochloride: A compound with a similar imidazole structure, used as a muscle relaxant.

    Imidazole derivatives: Various imidazole-containing compounds with different biological activities.

Uniqueness

5-Chloro-N-(4,5-dihydro-1H-imidazol-2-YL)isoindolin-2-amine is unique due to its specific chloro substitution and the combination of the isoindoline and imidazole rings. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C11H13ClN4

Molecular Weight

236.70 g/mol

IUPAC Name

5-chloro-N-(4,5-dihydro-1H-imidazol-2-yl)-1,3-dihydroisoindol-2-amine

InChI

InChI=1S/C11H13ClN4/c12-10-2-1-8-6-16(7-9(8)5-10)15-11-13-3-4-14-11/h1-2,5H,3-4,6-7H2,(H2,13,14,15)

InChI Key

LNYXTVUGSBRSIX-UHFFFAOYSA-N

Canonical SMILES

C1CN=C(N1)NN2CC3=C(C2)C=C(C=C3)Cl

Origin of Product

United States

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